

5-Bromoquinoline-8-carboxylic acid and its derivatives

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Compound of Interest

Compound Name: 5-Bromoquinoline-8-carboxylic acid

Cat. No.: B1529654

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An In-Depth Technical Guide to **5-Bromoquinoline-8-carboxylic Acid** and Its Derivatives: Synthesis, Mechanisms, and Therapeutic Potential

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. This technical guide focuses on a specific, highly functionalized derivative, **5-Bromoquinoline-8-carboxylic acid**, and its synthetic progeny. From the perspective of a Senior Application Scientist, this document elucidates the rationale behind its synthesis, explores its derivatization into bioactive amides and esters, and delves into the validated mechanisms of action that position these compounds as promising candidates for anticancer and antibacterial drug development. We will dissect the structure-activity relationships (SAR) that underscore their potential, providing detailed experimental protocols and data-driven insights for researchers in drug discovery and development.

The 5-Bromoquinoline-8-carboxylic Acid Scaffold: A Profile

The strategic placement of a bromine atom at the C-5 position and a carboxylic acid at the C-8 position of the quinoline ring creates a molecule with significant potential. The bromine atom, a lipophilic halogen, can enhance membrane permeability and engage in halogen bonding, a critical interaction in modern drug design. The carboxylic acid at C-8 acts as a versatile

synthetic handle for derivatization and can participate in crucial hydrogen bonding or ionic interactions with biological targets.

Table 1: Physicochemical Properties of **5-Bromoquinoline-8-carboxylic acid**

Property	Value	Source(s)
CAS Number	928839-62-7	[1]
Molecular Formula	C ₁₀ H ₆ BrNO ₂	
Molecular Weight	252.06 g/mol	
IUPAC Name	5-bromoquinoline-8-carboxylic acid	
Hazard Codes	H302, H315, H319, H335	
Description	Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation.	

Synthesis and Derivatization: From Core to Candidate

The synthesis of the core scaffold and its subsequent derivatization is a critical process, where methodological choices directly impact yield, purity, and the viability of downstream applications.

Synthesis of the Core Scaffold

A reliable route to **5-Bromoquinoline-8-carboxylic acid** involves the oxidation of its aldehyde precursor, 5-bromoquinoline-8-carbaldehyde, which is commercially available.[1][2][3] This method is favored for its high conversion rate and operational simplicity.

Experimental Protocol 1: Synthesis of 5-Bromoquinoline-8-carboxylic Acid

- **Rationale:** This protocol utilizes a strong oxidizing agent (Potassium permanganate) to convert the aldehyde functional group of the starting material into a carboxylic acid. The reaction is conducted in an aqueous acetone solution to ensure solubility of the organic starting material while allowing the aqueous permanganate to react. A basic workup is required to deprotonate the carboxylic acid for purification, followed by acidification to precipitate the final product.
- **Step-by-Step Methodology:**
 - **Dissolution:** Dissolve 5-bromoquinoline-8-carbaldehyde (1.0 eq) in a 3:1 mixture of acetone and water.
 - **Oxidation:** Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of potassium permanganate (KMnO₄, approx. 1.5 eq) in water dropwise, maintaining the temperature below 10 °C. The reaction progress can be monitored by the disappearance of the purple permanganate color.
 - **Quenching:** Once the reaction is complete (as indicated by TLC or LC-MS), quench the excess KMnO₄ by adding a small amount of sodium bisulfite until the purple color disappears and a brown manganese dioxide precipitate forms.
 - **Filtration:** Filter the mixture through a pad of Celite® to remove the manganese dioxide, washing the pad with a small amount of acetone/water.
 - **Purification & Precipitation:** Transfer the filtrate to a separatory funnel and wash with diethyl ether to remove any unreacted starting material. Adjust the pH of the aqueous layer to ~2-3 with 1M HCl.
 - **Isolation:** The **5-Bromoquinoline-8-carboxylic acid** will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

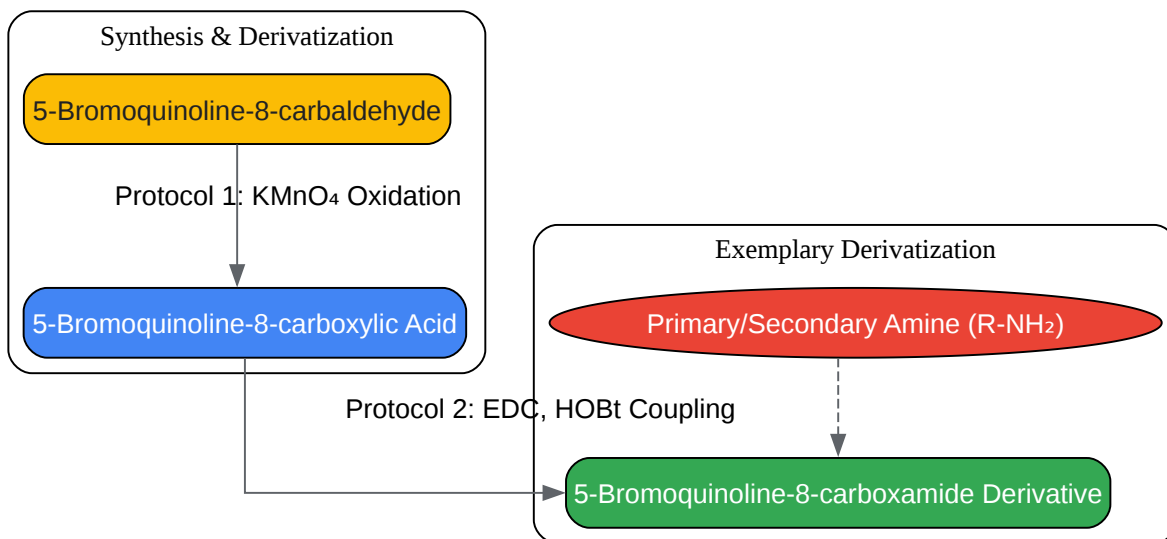
Derivatization to Bioactive Amides

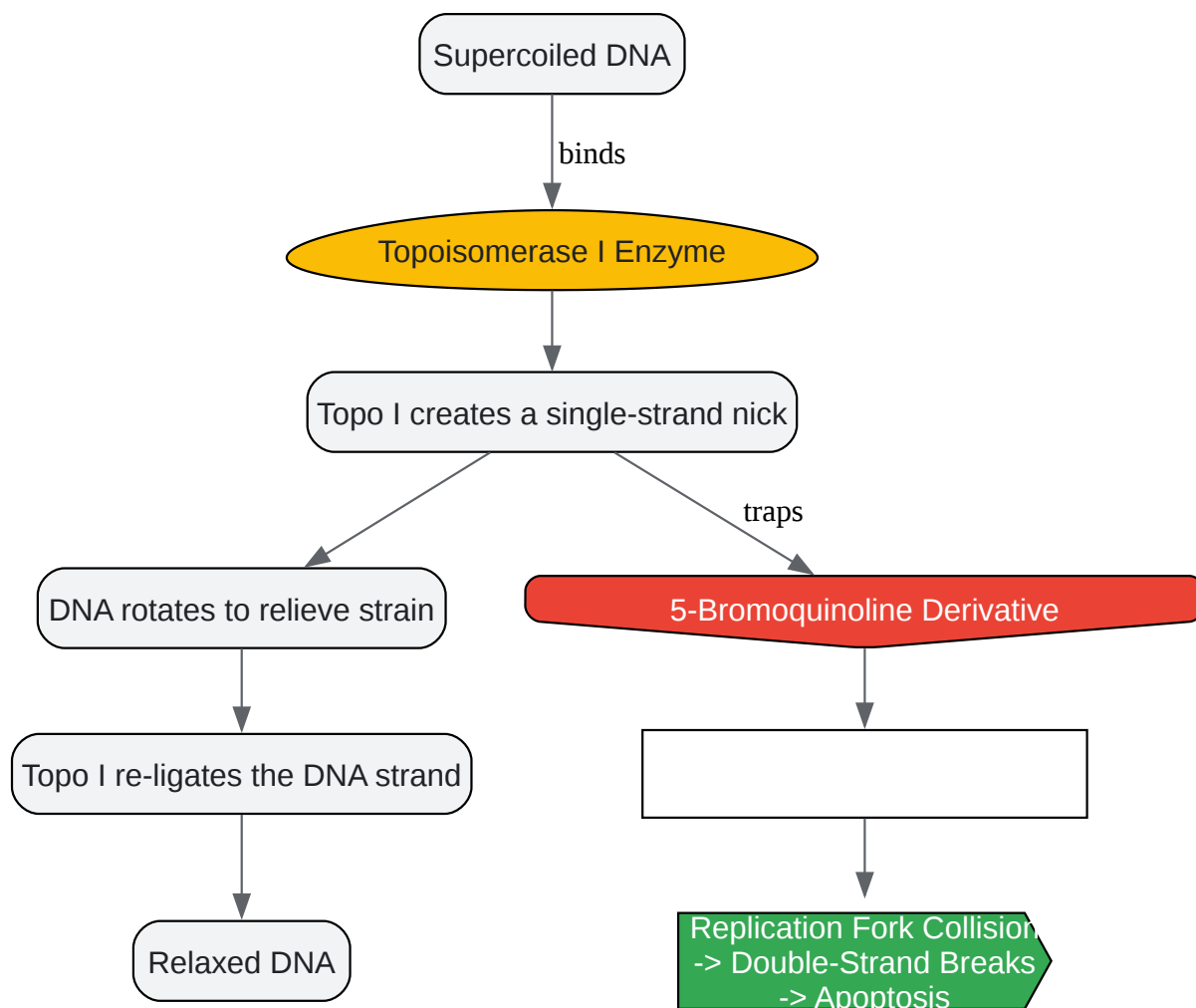
The carboxylic acid group is an ideal handle for creating amide libraries. Amide coupling is a cornerstone of medicinal chemistry, often improving cell permeability and metabolic stability. A robust method involves the use of EDC and HOBt as coupling agents.^[4]

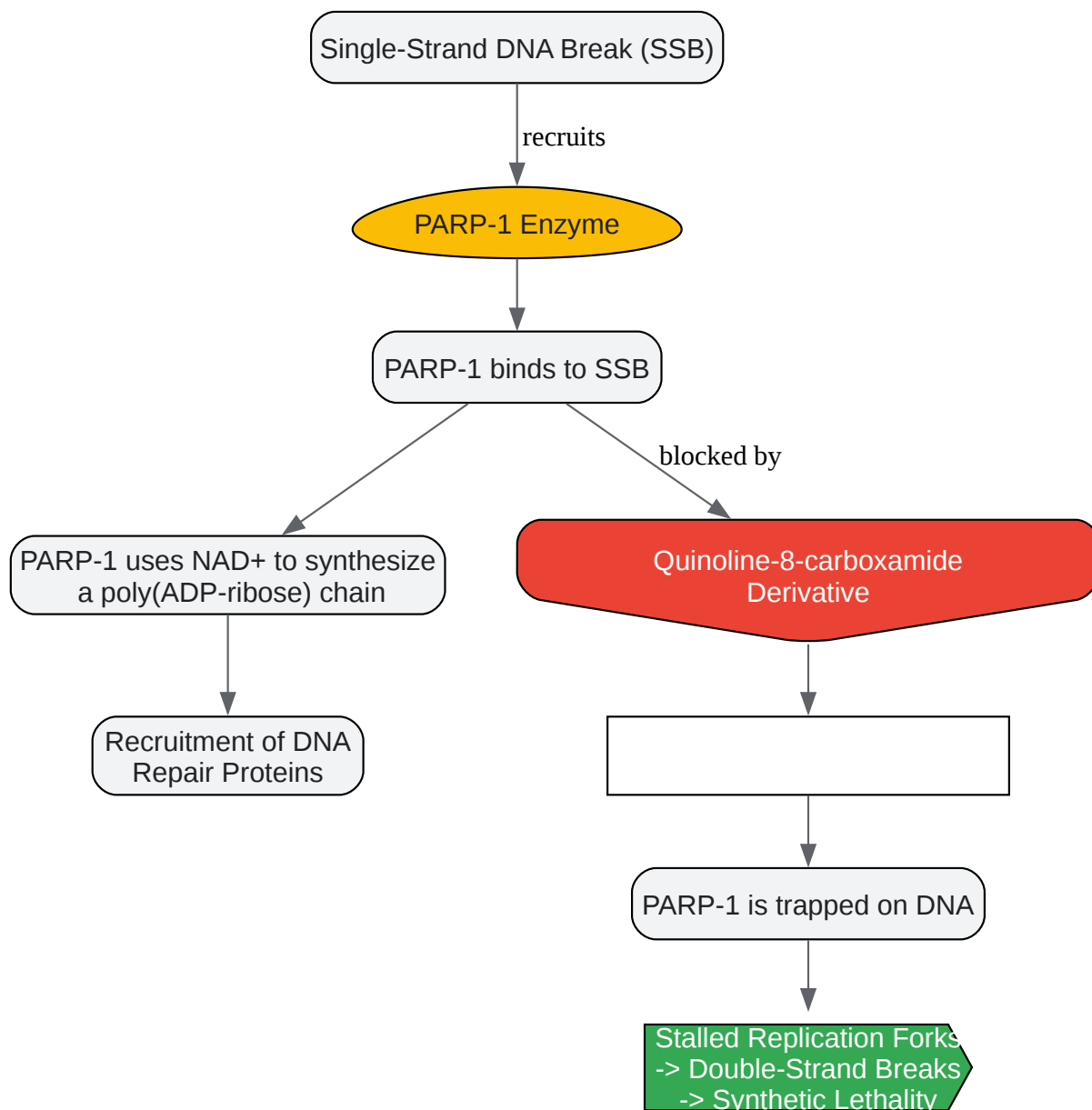
Experimental Protocol 2: Synthesis of a Representative Amide Derivative

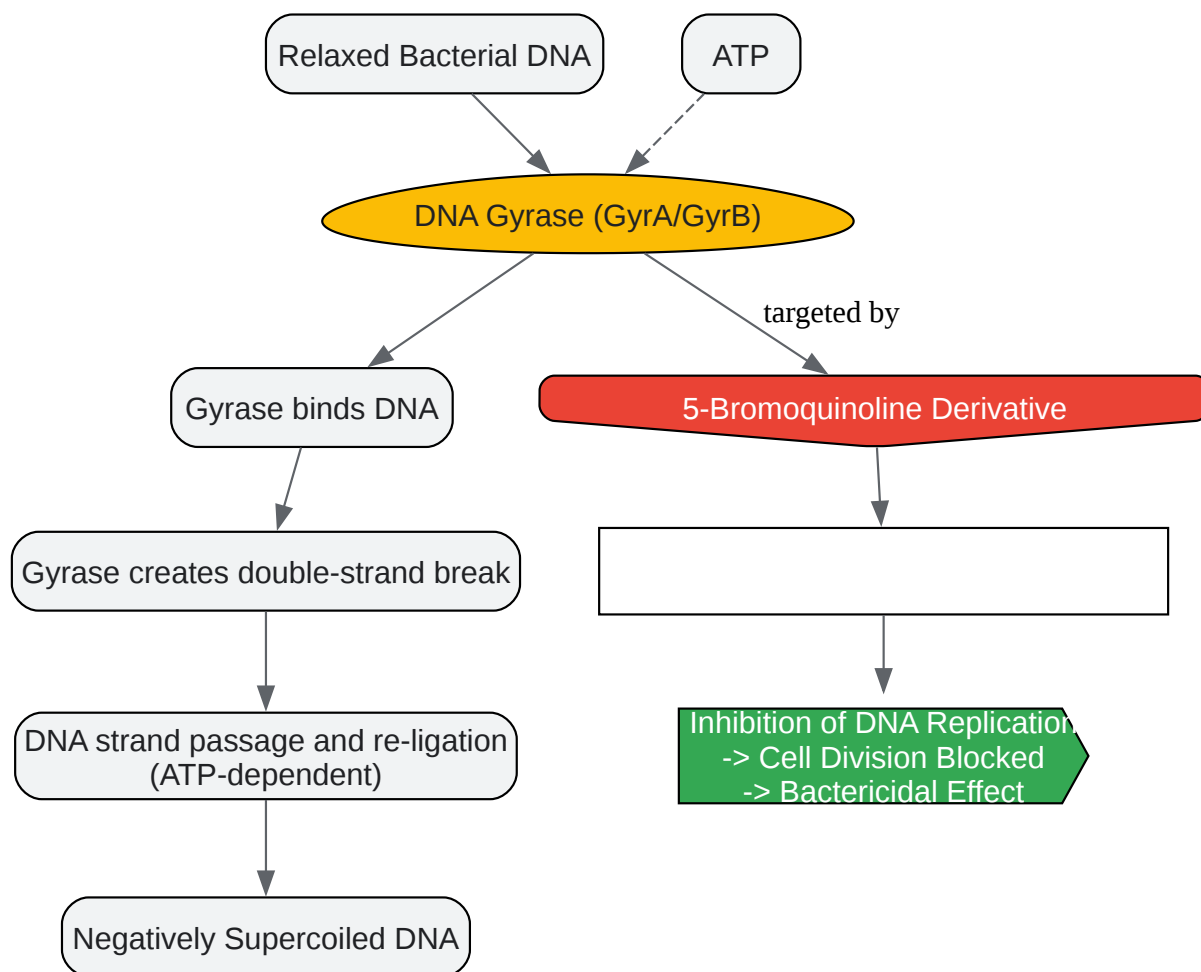
- **Rationale:** This protocol employs a standard peptide coupling method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. Hydroxybenzotriazole (HOBt) traps this intermediate to form an active ester, which is less prone to side reactions and efficiently reacts with the incoming amine to form the stable amide bond.
- **Step-by-Step Methodology:**
 - **Activation:** Dissolve **5-Bromoquinoline-8-carboxylic acid** (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous DMF.
 - **Coupling:** Add EDC (1.2 eq) portion-wise to the solution at room temperature.
 - **Reaction:** Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
 - **Workup:** Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
 - **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - **Isolation:** Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure amide derivative.

Workflow Diagram









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